molecular formula C7H8N2O B1319499 6-(Methylamino)nicotinaldehyde CAS No. 72087-21-9

6-(Methylamino)nicotinaldehyde

Cat. No. B1319499
CAS RN: 72087-21-9
M. Wt: 136.15 g/mol
InChI Key: JXCZNHSXCGRJGC-UHFFFAOYSA-N
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Description

6-(Methylamino)nicotinaldehyde, also known as 6-(methylamino)pyridine-3-carbaldehyde, is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 6-(Methylamino)nicotinaldehyde consists of a pyridine ring with a methylamino group at the 6-position and an aldehyde group at the 3-position .


Chemical Reactions Analysis

While specific chemical reactions involving 6-(Methylamino)nicotinaldehyde are not available, it’s worth noting that compounds with similar structures, such as pyridinecarboxaldehydes, have been the subject of several experimental and theoretical investigations .


Physical And Chemical Properties Analysis

6-(Methylamino)nicotinaldehyde is a solid at room temperature . It has a melting point of 124-126°C, a predicted boiling point of 288.64°C at 760 mmHg, a predicted density of 1.20 g/cm^3, and a predicted refractive index of n 20D 1.63 .

Scientific Research Applications

  • Summary of the Application: “6-(Methylamino)nicotinaldehyde” is identified as a novel precursor of NAD biosynthesis in leukemia cells . Cancer cells rely on a sufficient amount of nicotinamide adenine nucleotide (NAD) to sustain their altered metabolism and proliferation . Therefore, targeting NAD depletion with inhibitors of NAD biosynthesis has emerged as a promising approach for cancer treatment .
  • Methods of Application or Experimental Procedures: In the study, leukemia cells were treated with an NAMPT inhibitor called APO866 . Nicotinaldehyde supplementation was then used to replenish the intracellular NAD level in these cells .
  • Results or Outcomes: The supplementation of nicotinaldehyde replenished the intracellular NAD level in leukemia cells treated with NAMPT inhibitor APO866 and prevented APO866-induced oxidative stress, mitochondrial dysfunction, and ATP depletion . This suggests that nicotinaldehyde can modulate the anti-cancer efficacy of an NAD-lowering agent and may enhance its therapeutic effect .
  • Nicotinaldehyde in Pharmaceutical and Agronomical Industries
    • Summary of the Application: Nicotinaldehyde is a natural compound found in plants and bacteria, and it is used as an intermediate for molecule synthesis in the pharmaceutical and agronomical industries .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 6-(Methylamino)nicotinaldehyde . In case of accidental ingestion or inhalation, it is advised to seek immediate medical attention .

properties

IUPAC Name

6-(methylamino)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-8-7-3-2-6(5-10)4-9-7/h2-5H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCZNHSXCGRJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593574
Record name 6-(Methylamino)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methylamino)nicotinaldehyde

CAS RN

72087-21-9
Record name 6-(Methylamino)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 6-(methylamino)-3-pyridinecarbonitrile (D94) (0.1 g, 0.752 mmol) in toluene (10 mL) cooled to −78 C under argon was added Dibal-H (1.88 mL, 1M solution in toluene, 11.2 mmol) dropwise. The reaction was stirred at −78° C. and then allowed to warm to room temperature overnight. MeOH (0.47 mL) and 2 M H2SO4 (1.42 mL) were added and mixture was stirred for 1.5 h then concentrated in vacuo. The residue was partitioned between water and EtOAc. The aqueous layer was extracted with EtOAc and the combined organic layers were dried and concentrated to give the title compound (0.067 g). δH (CDCl3, 400 MHz) 9.78 (1H, s), 8.52 (1H, d), 7.92 (1H, dd), 6.45 (1H, d), 5.38 (1H, br.s), 3.04 (3H, d). MS (ES): MH+ 137.1.
Quantity
0.1 g
Type
reactant
Reaction Step One
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10 mL
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solvent
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1.88 mL
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0.47 mL
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Quantity
1.42 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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